molecular formula C22H22N2O4S B6539333 2,3-dimethoxy-N-[4-({[(thiophen-2-yl)methyl]carbamoyl}methyl)phenyl]benzamide CAS No. 1060299-04-8

2,3-dimethoxy-N-[4-({[(thiophen-2-yl)methyl]carbamoyl}methyl)phenyl]benzamide

Cat. No.: B6539333
CAS No.: 1060299-04-8
M. Wt: 410.5 g/mol
InChI Key: KAUIDLISBVDWFP-UHFFFAOYSA-N
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Description

2,3-dimethoxy-N-[4-({[(thiophen-2-yl)methyl]carbamoyl}methyl)phenyl]benzamide is a complex organic compound that features a benzamide core with various functional groups attached

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-dimethoxy-N-[4-({[(thiophen-2-yl)methyl]carbamoyl}methyl)phenyl]benzamide typically involves multiple steps:

    Formation of the Benzamide Core: The initial step involves the formation of the benzamide core through the reaction of 2,3-dimethoxybenzoic acid with an appropriate amine under dehydrating conditions.

    Introduction of the Thiophene Group: The thiophene group is introduced via a nucleophilic substitution reaction, where a thiophen-2-ylmethyl halide reacts with the benzamide derivative.

    Carbamoylation: The final step involves the carbamoylation of the intermediate product using a suitable carbamoyl chloride under basic conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

2,3-dimethoxy-N-[4-({[(thiophen-2-yl)methyl]carbamoyl}methyl)phenyl]benzamide can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The carbonyl group in the benzamide can be reduced to form an amine.

    Substitution: The thiophene ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Electrophilic substitution reactions often use reagents like bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Products include 2,3-dimethoxybenzoic acid derivatives.

    Reduction: Products include 2,3-dimethoxy-N-[4-({[(thiophen-2-yl)methyl]amino}methyl)phenyl]benzamide.

    Substitution: Products include halogenated thiophene derivatives.

Scientific Research Applications

2,3-dimethoxy-N-[4-({[(thiophen-2-yl)methyl]carbamoyl}methyl)phenyl]benzamide has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties.

    Material Science: The compound’s unique structure makes it a candidate for use in organic electronics and as a building block for advanced materials.

    Biological Studies: It is used in the study of enzyme inhibition and receptor binding due to its ability to interact with biological macromolecules.

Mechanism of Action

The mechanism of action of 2,3-dimethoxy-N-[4-({[(thiophen-2-yl)methyl]carbamoyl}methyl)phenyl]benzamide involves its interaction with specific molecular targets:

    Molecular Targets: The compound can bind to enzymes and receptors, altering their activity.

    Pathways Involved: It may inhibit specific signaling pathways involved in inflammation and cell proliferation, contributing to its potential therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    2,3-dimethoxy-N-[4-({[(furan-2-yl)methyl]carbamoyl}methyl)phenyl]benzamide: Similar structure but with a furan ring instead of thiophene.

    2,3-dimethoxy-N-[4-({[(pyridin-2-yl)methyl]carbamoyl}methyl)phenyl]benzamide: Similar structure but with a pyridine ring.

Uniqueness

2,3-dimethoxy-N-[4-({[(thiophen-2-yl)methyl]carbamoyl}methyl)phenyl]benzamide is unique due to the presence of the thiophene ring, which imparts distinct electronic properties and reactivity compared to its analogs.

Properties

IUPAC Name

2,3-dimethoxy-N-[4-[2-oxo-2-(thiophen-2-ylmethylamino)ethyl]phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22N2O4S/c1-27-19-7-3-6-18(21(19)28-2)22(26)24-16-10-8-15(9-11-16)13-20(25)23-14-17-5-4-12-29-17/h3-12H,13-14H2,1-2H3,(H,23,25)(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KAUIDLISBVDWFP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1OC)C(=O)NC2=CC=C(C=C2)CC(=O)NCC3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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